

Comprehensive Technical Guide: 15-PGDH Enzyme Structure, Catalytic Function, and Therapeutic Targeting

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Introduction to 15-PGDH Fundamentals

NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a crucial enzymatic regulator belonging to the **short-chain dehydrogenase/reductase (SDR) superfamily**, classified specifically as **SDR36C1** [1] [2]. This enzyme serves as the **primary catabolic regulator** for prostaglandins and lipoxins, catalyzing the oxidation of the 15(S)-hydroxyl group to a 15-keto functionality, resulting in metabolites with significantly reduced biological activity [1] [3]. The human enzyme is encoded by the **HPGD gene** located on chromosome 4, producing a protein of 266 amino acids with a molecular weight of approximately 29 kDa per subunit [3] [2]. 15-PGDH exists natively as a **homodimer** and demonstrates ubiquitous expression across mammalian tissues, with particularly high activity observed in lung, kidney, and placenta [4] [3].

The physiological significance of 15-PGDH extends across multiple biological processes, including **inflammation resolution, cellular proliferation control, and tissue regeneration** [1] [5]. This enzyme works reciprocally with cyclooxygenase-2 (COX-2) to maintain cellular prostaglandin homeostasis, creating a crucial regulatory balance that determines cellular fate decisions [1]. The **thermodynamic stability** of 15-PGDH has been characterized through differential scanning fluorimetry studies, revealing a melting temperature (T_m) of 41.2°C for the ligand-free enzyme, which stabilizes significantly to 45°C or higher in the presence of cofactors or inhibitors [2]. This intrinsic stability and its modulation by ligands have important implications for drug discovery efforts targeting this enzyme.

Structural Architecture of 15-PGDH

Quaternary Structure and Dimerization

The functional form of 15-PGDH is a **homodimeric arrangement** that constitutes the physiological unit essential for catalytic activity [5]. Structural analyses through cryo-EM and X-ray crystallography have revealed that the dimer interface is stabilized primarily through interactions involving an **extended helix ($\alpha 9$)** and a connecting loop preceding it ($\alpha 8$) from each monomer [5]. The antiparallel orientation of the opposing $\alpha 9$ helices is maintained through multiple **hydrophobic interactions** involving residues F161 with L150' and A153', as well as A146 with L167' and A168' [5]. Additional stability is provided by interactions between Y206 of one protomer and L171' and M172' of the complementary protomer, creating a rigid positioning of the individual $\alpha 9$ helices that buttress against the $\beta 5$ strand of the characteristic Rossmann fold [5]. This dimeric configuration appears essential for proper positioning of key catalytic residues, including S138, Y151, and K155, which coordinate interactions between substrates and the NAD⁺/NADH cofactor [5].

Catalytic Domain Organization

15-PGDH exhibits the classic **Rossmann fold** architecture characteristic of the SDR superfamily, which forms the core scaffold for NAD⁺ binding and catalytic activity [3] [5]. The enzyme structure can be divided into two primary domains: the **cofactor-binding region** (residues 1-180) comprising the Rossmann fold, and the **substrate-binding domain** (residues 181-266) that shows minimal sequence homology with other SDR enzymes and likely accommodates the diverse structures of prostaglandin substrates [3]. A particularly intriguing structural feature identified through recent cryo-EM studies is a **dynamic triple-helix lid domain** (residues 180-220) that undergoes substrate-induced closure, effectively encapsulating ligands within the buried active site [5]. This lid domain is regulated by two key aromatic residues, F185 and Y217, which function as molecular hinges to facilitate the opening and closing motions essential for catalytic activity and inhibitor binding [5].

Active Site Characterization

The active site of 15-PGDH contains several **critically conserved residues** that mediate catalytic function and substrate specificity. The architectural organization creates a buried binding pocket that accommodates both the NAD⁺ cofactor and prostaglandin substrates through specific molecular interactions.

Table 1: Key Residues in 15-PGDH Active Site and Their Functions

Residue	Structural Role	Functional Significance	Experimental Evidence
Y151	Catalytic tetrad member	Direct proton transfer; critical for oxidation	Mutagenesis abolishes activity [3] [6]
K155	Co-factor binding	Lowers pKa of Y151; NAD ⁺ coordination	Site-directed mutagenesis [3] [5]
S138	Catalytic tetrad member	Stabilizes transition state	Alanine substitution inactivates enzyme [3] [5]
Q148	Substrate binding	Hydrogen bonding to substrate	Molecular dynamics simulations [7]
C182	Structural integrity	Essential for enzymatic activity	Mutagenesis and biochemical assays [3]
T188	NAD ⁺ interaction	Critical for cofactor binding	Functional characterization [3]
N95	Substrate positioning	Proposed catalytic triad member	MD simulations and docking [7]
F185	Lid hinge residue	π -stacking with inhibitors; lid movement	Cryo-EM with inhibitors [5]
Y217	Lid hinge residue	Stabilizes closed conformation	Cryo-EM with inhibitors [5]

The active site architecture positions these residues to orchestrate a precise catalytic mechanism while accommodating the diverse structural features of prostaglandin substrates, which typically contain a carboxylic acid head group, a cyclopentane ring, and hydrocarbon tails of varying lengths and unsaturation patterns.

Catalytic Mechanism and Kinetics

Reaction Mechanism and Key Residues

15-PGDH catalyzes the **NAD⁺-dependent oxidation** of the 15(S)-hydroxyl group of prostaglandins and related eicosanoids, converting them to 15-keto metabolites with significantly reduced receptor binding affinity [1] [4]. The catalytic mechanism follows a **ordered Bi-Bi reaction mechanism** where NAD⁺ binding precedes substrate association, and product release follows a specific sequence [1]. Molecular dynamics simulations and mutagenesis studies have identified a **catalytic triad** composed of Y151, Q148, and N95, which collectively facilitate the proton transfer and stabilization events essential for catalysis [7]. The reaction proceeds through a **transition state** where the substrate's 15(S)-hydroxyl group is deprotonated by Y151, with simultaneous hydride transfer to the NAD⁺ cofactor, resulting in formation of a 15-keto product and NADH [7] [5]. The serine residue at position 138 (S138) plays a crucial role in stabilizing the transition state through hydrogen bonding interactions, while K155 helps reduce the pKa of the catalytic tyrosine (Y151) and participates in cofactor binding [5].

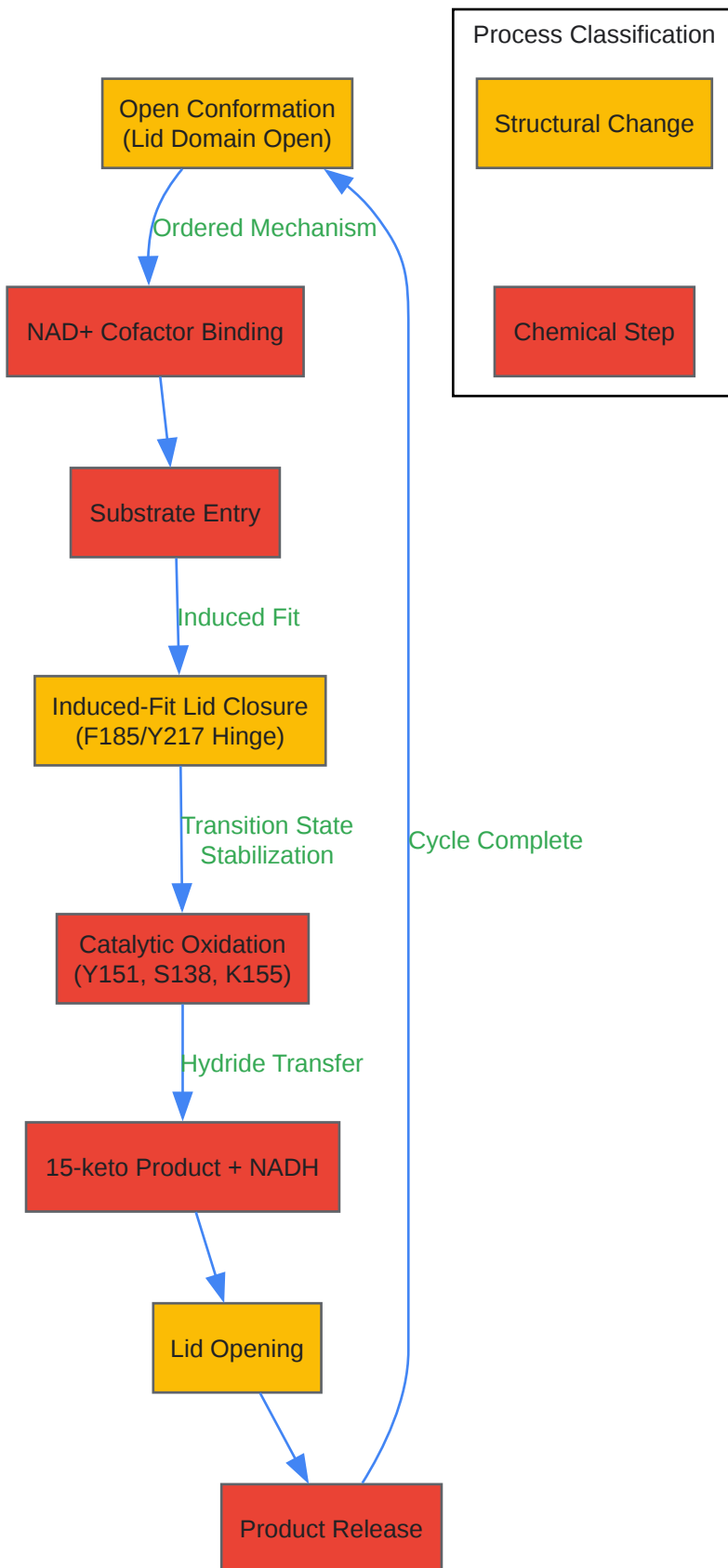
The catalytic efficiency of 15-PGDH varies significantly across different prostaglandin substrates. The enzyme demonstrates highest affinity for **PGE2** and **PGF2 α** , with K_m values in the low micromolar range (1-5 μM), while other substrates like lipoxins and hydroxy fatty acids exhibit slightly higher K_m values (5-20 μM) [1] [4]. The **pH optimum** for enzymatic activity falls between 8.0-9.0, consistent with the chemical mechanism involving deprotonation events [2]. Recent structural evidence suggests that the sulfoxide moiety of high-affinity inhibitors mimics the **transition state geometry** of the catalytic reaction, providing valuable insights for rational inhibitor design [5].

Dynamic Structural Changes During Catalysis

A remarkable feature of 15-PGDH catalysis is the **induced-fit closing mechanism** of the lid domain upon substrate or inhibitor binding [5]. This dynamic structural change involves the repositioning of a triple-helix bundle (residues 180-220) that completely encapsulates the ligand within the active site, creating a buried binding pocket inaccessible to solvent in the closed conformation [5]. Molecular dynamics simulations have demonstrated that this **lid closure** is facilitated by hinge-like movements around residues F185 and Y217, which undergo significant rotational transitions to allow the lid domain to sweep across the active site

entrance [5]. In the open conformation, the active site remains accessible for ligand entry and product release, while the closed conformation stabilizes the substrate in the optimal orientation for catalysis and prevents unwanted side reactions. This dynamic mechanism likely contributes to the enzyme's remarkable substrate specificity and catalytic efficiency within the diverse family of eicosanoid signaling molecules.

The following diagram illustrates the catalytic mechanism and dynamic structural changes of 15-PGDH:



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> Catalytic mechanism of 15-PGDH showing the dynamic lid closure and key chemical steps.

Structural Insights from Experimental and Computational Studies

Experimental Structures with Inhibitors

Recent advances in structural biology have yielded significant insights into 15-PGDH architecture through both **X-ray crystallography** and **cryo-electron microscopy** [8] [5]. The first cocrystal structures of 15-PGDH bound to small molecule inhibitors were solved in 2025, revealing precise molecular interactions between the enzyme and competitive inhibitors such as compound A1CH2 (PDB ID: 9PFL) at an impressive resolution of 1.65 Å [8]. These structural data demonstrated that inhibitors occupy the prostaglandin-binding pocket while maintaining interactions with the catalytic residues S138 and Y151 [8]. In 2023, cryo-EM studies further expanded our understanding by solving the solution structure of native 15-PGDH and its complexes with two distinct chemical inhibitors at 2.4 Å resolution, providing crucial information about the enzyme's dynamic behavior in near-physiological conditions [5]. These structures identified the molecular basis for the **sub-nanomolar binding affinity** of second-generation inhibitors like (+)-SW209415, which exploit the natural lid-closing mechanism to achieve exceptional potency and selectivity [5].

The structural data reveal a common binding mode where inhibitors form **hydrogen bonds** with the catalytic residues S138 and Y151, while simultaneously engaging in **π -stacking interactions** with F185 and Y217 of the lid domain [5]. The hydrophobic pocket lined by residues I190, L191, and I194 accommodates inhibitor alkyl chains that mimic the C16-C20 tail of natural prostaglandin substrates [5]. These structural insights have enabled structure-based drug design campaigns that leverage molecular modeling techniques, including **free energy perturbation (FEP+) calculations** and **WaterMap analysis**, to optimize inhibitor interactions with the enzyme binding pocket [8] [9]. The integration of machine learning models trained on FEP+-predicted potencies has further accelerated the identification of promising inhibitor candidates from large virtual chemical libraries [9].

Computational and Modeling Findings

Molecular dynamics simulations have significantly advanced our understanding of 15-PGDH flexibility and catalytic mechanism [7]. Studies employing **microsecond-scale MD simulations** have revealed the exceptional stability of inhibitor-bound complexes, with root-mean-square deviation (RMSD) values below 1.5 Å over 1.5 μs simulation trajectories [5]. Simulations of the enzyme bound to substrate (PGE2) or inhibitors have identified the essential role of the **catalytic triad** (Y151, Q148, and N95) in substrate positioning and transition state stabilization [7]. Binding free energy calculations using **MM-GBSA approaches** have quantified the contribution of individual residues to inhibitor binding, revealing that F185 provides the largest energetic contribution through π -stacking interactions with inhibitor aromatic systems [7] [5].

These computational studies have also elucidated the pathway for ligand access to the buried active site, suggesting that the lid domain undergoes **transient opening events** that allow substrate entry and product release in the native enzyme [5]. WaterMap analyses have identified **high-energy hydration sites** within the binding pocket that can be targeted for displacement with appropriate functional groups to enhance binding affinity [9]. The combination of these computational approaches with experimental structural data has created a robust framework for rational design of 15-PGDH modulators with optimized pharmacological properties.

Therapeutic Targeting and Drug Development

Inhibitor Design Strategies

The development of 15-PGDH inhibitors has evolved from non-specific weak inhibitors to highly potent and selective compounds with demonstrated in vivo efficacy [5] [2]. Early inhibitors included thiazolidinedione PPAR γ agonists such as ciglitazone (IC₅₀ = 2.7 μM) and its optimized derivative CT-8 (K_i ≈ 90 nM), as well as non-steroidal anti-inflammatory drugs like indomethacin and sulindac that exhibited micromolar potencies [2]. The discovery of CAY10397 (K_i = 110 nM) represented a significant advance in potency, though selectivity remained a concern [2]. Contemporary drug discovery efforts have employed **structure-based design** approaches coupled with advanced computational methods including FEP+ and WaterMap to develop novel chemotypes with nanomolar to sub-nanomolar affinities [8] [9] [5].

Table 2: Evolution of 15-PGDH Inhibitors and Their Characteristics

Inhibitor Class	Representative Compound	Potency (IC50/Ki)	Mechanism	Key Structural Features
Thiazolidinediones	Ciglitazone	2.7 μ M	Non-competitive	PPAR γ agonist scaffold
Optimized TZDs	CT-8	90 nM	Non-competitive	Enhanced hydrophobic interactions
Sulphasalazines	CAY10397	110 nM	Competitive	Sulfonamide core
First-generation	SW033291	<10 nM	Competitive	Biphenyl sulfoxide core
Second-generation	(+)-SW209415	<1 nM	Competitive	Thienopyridine-sulfoxide
Clinical candidate	MF-300	Not disclosed	Competitive	Oral bioavailability

High-throughput screening campaigns testing over 160,000 compounds have identified diverse chemotypes that inhibit 15-PGDH through either **competitive** or **non-competitive mechanisms** relative to the prostaglandin substrate [2]. These inhibitors cause significant thermal stabilization of the enzyme ($\Delta T_m > 4^\circ\text{C}$), with cofactor dependencies that correlate with their mechanisms of action [2]. The most potent inhibitors, including (+)-SW209415, exploit the natural **lid-closing mechanism** by incorporating functional groups that simultaneously engage the catalytic residues and stabilize the closed lid conformation through interactions with the hinge residues F185 and Y217 [5]. This dual engagement strategy results in exceptional binding affinity and duration of action, making these compounds valuable tools for probing 15-PGDH biology and promising candidates for therapeutic development.

Clinical Applications and Development Status

15-PGDH inhibition has emerged as a promising therapeutic strategy for enhancing tissue regeneration across multiple organ systems [5] [10]. Preclinical studies have demonstrated that 15-PGDH inhibition

markedly accelerates tissue repair in models of **colitis**, **bone marrow transplantation**, **pulmonary fibrosis**, and **age-related muscle wasting** (sarcopenia) [5]. The therapeutic effects are mediated primarily through elevation of endogenous PGE2 levels, which provides trophic support to tissue stem cells and promotes regenerative processes [5] [10]. The most advanced clinical candidate is **MF-300**, an orally bioavailable 15-PGDH inhibitor developed by Epirium Bio that completed Phase 1 clinical trials for sarcopenia in 2025 [10].

Preclinical data with MF-300 demonstrate that oral administration increases physiologic PGE2 levels in skeletal muscle, enhances muscle force generation, and improves neuromuscular junction function in aged mice [10]. The Phase 1 randomized, double-blind, placebo-controlled single and multiple-ascending dose trial evaluated safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adults, with preliminary data indicating all adverse events were mild to moderate, with no severe or serious adverse events reported [10]. Based on these promising results, Epirium Bio projects commencement of Phase 2 safety and efficacy trials in sarcopenia patients by mid-2026 [10]. The successful development of 15-PGDH inhibitors would address a significant unmet medical need, as sarcopenia affects approximately one-third of Americans over 60 years old and currently has no FDA-approved pharmacologic therapies [10].

Screening and Characterization Methods

The identification and optimization of 15-PGDH inhibitors has relied on sophisticated screening and characterization methodologies [2]. Quantitative high-throughput screening (qHTS) approaches monitor the increase in fluorescence associated with NAD⁺ conversion to NADH during prostaglandin oxidation, enabling miniaturized assays in 1536-well format with excellent statistical parameters (Z' factor > 0.85) [2]. Hit triaging incorporates rigorous assessment of concentration-response curve quality, efficacy (>40% maximum inhibition), and absence of autofluorescence artifacts [2]. Secondary characterization employs **differential scanning fluorimetry (DSF)** to evaluate compound-induced thermal stabilization of the enzyme, with cofactor dependencies that help elucidate mechanism of action [2].

Structural characterization of promising inhibitors increasingly relies on both **X-ray crystallography** and **cryo-electron microscopy**, which provide complementary information about binding modes and conformational changes [8] [5]. Biochemical assessment of mechanism typically employs Lineweaver-Burk plots to distinguish competitive versus non-competitive inhibition, while selectivity is evaluated through cross-screening against related dehydrogenases and large panels of pharmacologically relevant targets [2]. These integrated approaches have yielded chemical probes with exceptional potency (sub-nanomolar Ki

values) and selectivity (>320 targets tested), providing valuable tools for functional studies of prostaglandin signaling pathways and promising starting points for therapeutic development [5] [2].

Technical Appendix: Experimental Protocols

Enzyme Activity Assay Protocol

The standard enzymatic assay for 15-PGDH activity monitoring employs a **fluorescence-based method** that tracks the conversion of NAD⁺ to NADH during prostaglandin oxidation [2]. Begin by preparing assay buffer (100 mM Tris-HCl, pH 8.0) and pre-incubating 15-PGDH enzyme (3 μ L at 0.1-0.5 μ g/ μ L) with test compounds or DMSO vehicle control in 1536-well plates [2]. Use a pintool system for compound transfer to ensure precise nanoliter-volume delivery [2]. After 15-minute equilibration at room temperature, initiate the reaction by adding prostaglandin E2 substrate (1 μ L of 50 μ M stock solution in buffer) for a final concentration of 10 μ M [2]. Immediately monitor **fluorescence emission** at 460 nm with excitation at 340 nm using a plate reader capable of kinetic measurements [2]. Calculate initial reaction rates from the linear portion of the fluorescence increase (typically 5-15 minutes) and normalize to vehicle controls to determine percentage inhibition [2]. For IC₅₀ determinations, test compounds in serial dilution spanning at least four orders of magnitude, with data fitting to a four-parameter logistic equation using appropriate software [2].

Thermal Shift Stabilization Assay

Differential scanning fluorimetry provides a rapid method for assessing ligand binding through thermal stabilization of the enzyme [2]. Prepare 15-PGDH at 0.5 mg/mL in assay buffer (100 mM Tris-HCl, pH 8.0) with the addition of 5X SYPRO Orange dye [2]. Dispense 20 μ L aliquots into 96-well PCR plates containing test compounds at final concentrations of 10-100 μ M, with appropriate controls including DMSO vehicle and cofactors (NAD⁺ or NADH at 1 mM) [2]. Perform thermal denaturation using a real-time PCR instrument with a temperature gradient from 25°C to 95°C at a rate of 1°C per minute while monitoring fluorescence intensity [2]. Determine melting temperatures (T_m) by identifying the inflection point of the fluorescence curve using instrument software, with positive binding indicated by a Δ T_m \geq 1°C relative to vehicle control [2]. Compare stabilization patterns in the presence and absence of cofactors to gain insight into mechanism

of action, with non-competitive inhibitors typically showing cofactor-independent stabilization while competitive inhibitors may exhibit cofactor-dependent effects [2].

Molecular Dynamics Simulation Parameters

Molecular dynamics simulations provide atomic-level insights into 15-PGDH flexibility and inhibitor binding [7]. Begin with system preparation by placing the enzyme structure (e.g., PDB ID: 9PFL) in a cubic water box with TIP3P water molecules, ensuring at least 10 Å between the protein and box boundaries [7]. Add ions to neutralize system charge and achieve physiological salt concentration (150 mM NaCl) [7]. Employ the AMBER or CHARMM force fields for protein and ligands, with parameterization for small molecules using appropriate tools such as antechamber [7]. Energy-minimize the system using steepest descent algorithm (5000 steps) followed by conjugate gradient (5000 steps) [7]. Equilibrate in two phases: first with positional restraints on protein heavy atoms (100 ps NVT), then without restraints (100 ps NPT) [7]. Conduct production simulations using GPU-accelerated molecular dynamics (e.g., AMBER, NAMD, or GROMACS) for 100 ns to 1.5 μs with a 2-fs time step at constant temperature (300 K) and pressure (1 atm) [7]. Analyze trajectories for root-mean-square deviation, residue flexibility, hydrogen bonding patterns, and binding free energies using MM-GBSA approaches [7].

Conclusion

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